2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
描述
属性
IUPAC Name |
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-17-13-14(23-8)12(9-3-5-10(22-2)6-4-9)18-19(15(13)21)7-11(16)20/h3-6H,7H2,1-2H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWRSCUCADUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazolopyridazine Core
Starting Materials: 4-methoxybenzaldehyde, 2-methylthiosemicarbazide, and ethyl acetoacetate.
Reaction Conditions: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-methylthiosemicarbazide in the presence of an acid catalyst to form an intermediate hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate under reflux conditions to form the thiazolopyridazine core.
-
Acetylation
Starting Material: The thiazolopyridazine core.
Reaction Conditions: The core compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
-
Reduction
- Reduction of the thiazolopyridazine core can yield dihydro derivatives, which may have different biological activities.
-
Substitution
- The acetamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrothiazolopyridazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects, particularly through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is crucial in mediating inflammatory responses and is implicated in various diseases, including autoimmune conditions and metabolic disorders. By targeting this pathway, the compound may offer therapeutic benefits in managing chronic inflammatory diseases .
Anticancer Activity
The thiazolo[4,5-d]pyridazine core structure is associated with anticancer properties. Compounds with similar structures have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of compounds similar to 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. For instance, research on related thiazolo[4,5-d]pyridazines demonstrated their ability to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases .
In Vivo Studies
In vivo studies have shown that administration of this compound can lead to decreased markers of inflammation and improved outcomes in models of chronic inflammatory diseases. These findings underscore its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Data Table
作用机制
The exact mechanism of action of 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolopyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
- Structural Difference : Replaces the 4-methoxyphenyl group with a 2-thienyl substituent and introduces a 4-chlorophenyl on the acetamide .
- Impact : The thienyl group may enhance π-π stacking interactions in biological systems, while the chloro substituent could reduce solubility compared to the methoxy group.
2-(7-(3-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Variations in the Acetamide Moiety
N-(3-Cyanophenyl)-2-(piperidin-4-ylidene)acetamide Derivatives
- Structural Difference : Incorporates a piperidinylidene-acetamide group instead of a simple acetamide, as seen in patent literature .
- Impact : The piperidinylidene group may enhance blood-brain barrier penetration due to increased lipophilicity, whereas the target compound’s acetamide might favor solubility.
Heterocyclic Core Modifications
Pyrimido[4,5-d][1,3]oxazin Derivatives (e.g., Compounds 16c–16e)
- Structural Difference : Replaces the thiazolo[4,5-d]pyridazine core with pyrimido[4,5-d][1,3]oxazin .
- Key Data: Compound R-Group HPLC Purity (%) Retention Time (min) 16c Propyl 99.34 9.37 16d Isopropyl 97.05 11.98 16e None 95.07 10.60
- Impact : Bulkier alkyl groups (e.g., isopropyl in 16d) reduce purity and increase retention time, suggesting the target compound’s methyl group may optimize synthesis efficiency.
Thiazolo[4,5-d]pyrimidine-Coumarin Hybrids (e.g., Compound 19)
- Structural Difference : Combines thiazolo[4,5-d]pyrimidine with a coumarin-derived acetamide .
- Functional Impact : Coumarin moieties are linked to antioxidant activity, as demonstrated in , where similar compounds outperformed ascorbic acid in antioxidant assays . The target compound’s lack of a coumarin system may shift its bioactivity toward other mechanisms.
生物活性
Overview
The compound 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural complexity, which includes a thiazolopyridazine core and various functional groups that contribute to its pharmacological properties.
- Molecular Formula : C₁₅H₁₄N₄O₃S
- Molecular Weight : 330.4 g/mol
- CAS Number : 941986-78-3
Anti-inflammatory Properties
Recent studies have highlighted the compound's role as an NLRP3 inflammasome inhibitor , which is crucial in regulating inflammatory responses. The NLRP3 inflammasome is implicated in various diseases, including autoimmune disorders and chronic inflammatory conditions. Inhibition of this pathway suggests potential therapeutic applications in treating inflammation-related diseases .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . Preliminary assays indicated significant anti-lipid peroxidation activity, which is essential for protecting cells from oxidative stress. Compounds with similar thiazolo[4,5-d]pyridazine structures have demonstrated promising results in reducing oxidative damage .
In Vitro Studies
In vitro studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazines exhibit a range of biological activities. For instance, compounds structurally related to this compound have shown:
- IC50 Values : Inhibition of specific enzymes associated with inflammatory pathways.
- Cell Viability Assays : Indicating cytotoxic effects against certain cancer cell lines.
These findings underscore the potential of this compound in drug development targeting inflammation and cancer .
Structure-Activity Relationship (SAR)
A detailed investigation into the structure-activity relationship (SAR) of similar compounds reveals that modifications on the methoxyphenyl group and the acetamide moiety significantly influence biological activity. For example, variations in substituents can enhance or diminish the compound's efficacy as an NLRP3 inflammasome inhibitor or antioxidant agent .
Data Table: Summary of Biological Activities
常见问题
Basic Research Question
- Purity assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Structural confirmation :
- NMR : 1H/13C NMR and 2D techniques (HSQC, HMBC) resolve aromatic proton coupling and confirm acetamide linkage .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-methoxyphenyl substituent?
Basic Research Question
- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-ethoxyphenyl) substituents .
- Biological testing : Screen analogs against kinase targets (e.g., EGFR, VEGFR) using enzyme inhibition assays .
- Data analysis : Correlate substituent electronic properties (Hammett constants) with activity trends .
What advanced computational methods can predict regioselectivity in multi-step syntheses of thiazolo-pyridazine derivatives?
Advanced Research Question
- Reaction path modeling : Use density functional theory (DFT) to simulate intermediate stability and transition states .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Validation : Cross-reference computational predictions with experimental yields and byproduct analysis .
How should researchers approach in vivo pharmacokinetic studies for this compound?
Advanced Research Question
- Animal models : Use rodent studies to assess oral bioavailability and tissue distribution .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites, focusing on thiazole ring oxidation and acetamide hydrolysis .
- Dose optimization : Conduct toxicity assays (e.g., LD50) to establish safe dosing ranges .
What methodologies are recommended for investigating thermal stability and decomposition pathways?
Basic Research Question
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for thiazolo derivatives) .
- Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions .
- Degradation studies : Expose the compound to accelerated stability conditions (40°C/75% RH) and analyze by HPLC .
How can researchers address low reproducibility in synthetic yields across laboratories?
Advanced Research Question
- Protocol standardization : Document exact reagent grades, solvent drying methods, and inert atmosphere requirements .
- Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
- Collaborative validation : Share batch data across labs to isolate variables (e.g., humidity, stirring rate) .
What strategies can elucidate the mechanism of action for this compound in cancer cell lines?
Advanced Research Question
- Target identification : Perform kinome-wide screening or affinity chromatography with biotinylated probes .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, cell cycle arrest) .
- Resistance studies : Generate resistant cell lines via prolonged exposure and identify mutations via whole-exome sequencing .
How can researchers integrate green chemistry principles into the synthesis of this compound?
Basic Research Question
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .
- Catalyst recycling : Recover phosphorus pentasulfide via filtration and reuse in subsequent batches .
- Waste reduction : Employ flow chemistry to minimize solvent volume and improve atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
